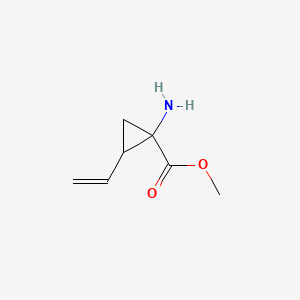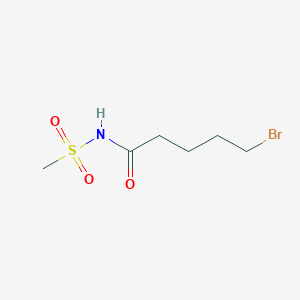
5-Bromo-N-methanesulfonylpentanamide
概要
説明
5-Bromo-N-methanesulfonylpentanamide is a chemical compound with the CAS Number: 52533-64-9 . It has a molecular weight of 258.14 and its IUPAC name is 5-bromo-N-(methylsulfonyl)pentanamide .
Molecular Structure Analysis
The InChI code for 5-Bromo-N-methanesulfonylpentanamide is 1S/C6H12BrNO3S/c1-12(10,11)8-6(9)4-2-3-5-7/h2-5H2,1H3,(H,8,9) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-N-methanesulfonylpentanamide is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the searched data.科学的研究の応用
Electrolyte Improvement for Zinc-Bromine Flow Batteries Research into improving the performance of zinc-bromine flow batteries has led to the use of methanesulfonic acid, which enhances electrolyte conductivity and mitigates zinc dendrite growth. This adjustment not only improves battery efficiency but also significantly extends its operational life, showcasing a promising application of sulfonamide-related compounds in energy storage technologies (Wu et al., 2018).
Chemical Synthesis and Catalysis In the realm of chemical synthesis, 5-Bromo-N-methanesulfonylpentanamide-like compounds participate in various catalytic and synthetic processes. For example, Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides offers a safer alternative to traditional methods by avoiding genotoxic byproducts. This technique has been applied to the synthesis of complex molecules like dofetilide, highlighting the compound's utility in pharmaceutical manufacturing (Rosen et al., 2011).
Environmental Biotechnology Methanesulfonic acid and its derivatives play a crucial role in microbial metabolism, serving as sulfur or carbon sources for various aerobic bacteria. This capability is integral to the biogeochemical cycling of sulfur and has implications for environmental biotechnology, especially in the treatment of sulfur-containing waste streams (Kelly & Murrell, 1999).
High-Voltage Battery Performance Enhancement The introduction of sulfonamide-based additives into high-voltage battery electrolytes has shown to improve the electrochemical performance of over-lithiated oxides. These additives stabilize the interface between the electrolyte and electrode, significantly enhancing capacity retention and rate performance of batteries, demonstrating another promising application in advanced energy storage systems (Lim et al., 2016).
特性
IUPAC Name |
5-bromo-N-methylsulfonylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO3S/c1-12(10,11)8-6(9)4-2-3-5-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHBJNWMKOAJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604768 | |
| Record name | 5-Bromo-N-(methanesulfonyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-methanesulfonylpentanamide | |
CAS RN |
52533-64-9 | |
| Record name | 5-Bromo-N-(methanesulfonyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

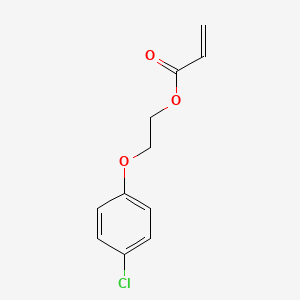
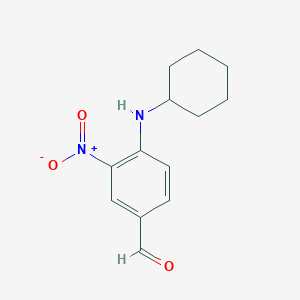




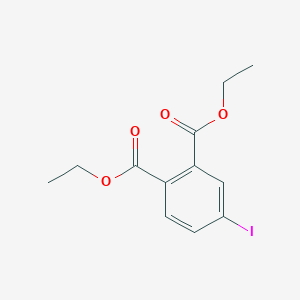
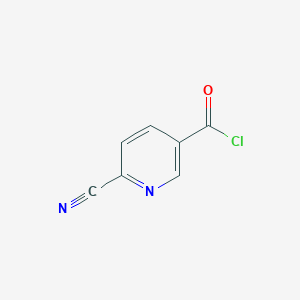




![Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1629275.png)
